molecular formula C6H12O6 B103131 D-Gulose CAS No. 19163-87-2

D-Gulose

Cat. No. B103131
CAS RN: 19163-87-2
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-CBPJZXOFSA-N
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Description

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, also known as D-arabinose, is a monosaccharide that is commonly found in nature. It is a sugar that is widely used in the food industry as a sweetener and a flavor enhancer. D-arabinose has also been found to have potential therapeutic applications in various fields, including cancer research and diabetes treatment.

Scientific Research Applications

Antioxidant Properties

(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, through its molecular combinations with antioxidants like ascorbic acid and alpha-tocopherol, has been found to exhibit significant antioxidant effects. This compound, particularly its isomers, showed potent antioxidant activity, exceeding that of synthetic alpha-tocopherol analogue and natural alpha-tocopherol or ascorbic acid when used alone or in combination. These findings suggest potential therapeutic applications in conditions involving free radical damage (Manfredini et al., 2000).

Solubility in Ethanol-Water Solutions

The solubilities of various saccharides, including (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal, in ethanol-water mixtures have been studied, providing essential data for understanding its behavior in different solvent systems. This research is crucial for applications in the chemical and pharmaceutical industries (Gong et al., 2012).

Synthesis and Binding Affinity

Studies have been conducted on the synthesis and binding affinity of derivatives of this compound for applications in estrogen receptor research. This includes analysis of its variants, like hexestrol and norhexestrol derivatives, and their effects on uterine estrogen receptors (Landvatter & Katzenellenbogen, 1982).

Role in Synthesis of Hemiacetal Polypropionate

The compound has been used in the stereocontrolled synthesis of hemiacetal polypropionate, highlighting its role in the development of complex organic molecules. This research contributes to the field of synthetic chemistry, particularly in the synthesis of natural products (Lister & Perkins, 2004).

Chiral Synthesis Applications

Its variants have been explored in the chiral synthesis of specific alcohol compounds, demonstrating its utility in producing optically active substances. This is particularly relevant in the synthesis of compounds with potential pharmaceutical applications (Fronza et al., 1988).

Protective Effects in Stress Disorders

Research on derivatives of this compound has shown significant effects in alleviating stress-induced behaviors in animal models, suggesting potential applications in the treatment of stress-related disorders (Huang et al., 2013).

properties

CAS RN

19163-87-2

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1

InChI Key

WQZGKKKJIJFFOK-CBPJZXOFSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O

SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Other CAS RN

19163-87-2

synonyms

gulose
gulose, (D)-isomer
gulose, (L)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Gulose
Reactant of Route 2
D-Gulose
Reactant of Route 3
D-Gulose
Reactant of Route 4
D-Gulose
Reactant of Route 5
D-Gulose
Reactant of Route 6
D-Gulose

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